
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as EHPQMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is known for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of bacterial and viral strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may exhibit antioxidant activity, which may contribute to its potential use as an anticancer agent. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit anti-inflammatory activity, which may contribute to its potential use as an antibacterial and antiviral agent.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide exhibits potent activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. However, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide also has some limitations for lab experiments. The compound is relatively insoluble in water, which may limit its potential use in certain applications. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based anticancer drugs. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based antibacterial and antiviral drugs. The compound has been shown to exhibit activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and its potential use in other applications.
合成方法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-formylquinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. Another method involves the reaction of 2-hydroxy-3-formylquinoline with 4-ethoxybenzylamine in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been achieved using other methods, such as the reaction of 4-ethoxyaniline with 2-(chloromethyl)quinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzamide.
科学研究应用
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been studied for its potential use as an antibacterial agent, as it has been shown to exhibit activity against various bacterial strains. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use as an antiviral agent, as it has been shown to exhibit activity against the hepatitis C virus.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-2-30-22-14-12-21(13-15-22)27(25(29)18-8-4-3-5-9-18)17-20-16-19-10-6-7-11-23(19)26-24(20)28/h3-16H,2,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDMKELMEZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

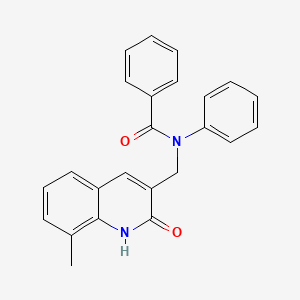
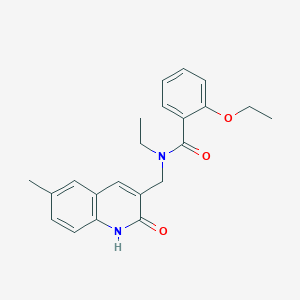
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
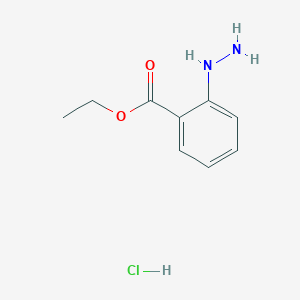



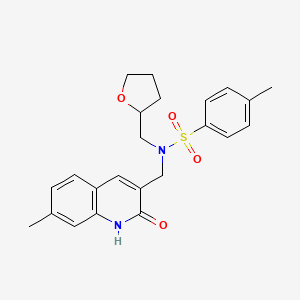
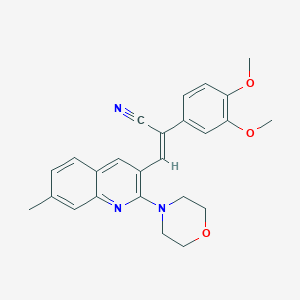
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)
